N-(prop-2-yn-1-yl)nicotinamide
Overview
Description
Mechanism of Action
Target of Action
It’s known that nicotinamide derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
N-(prop-2-yn-1-yl)nicotinamide has been found to participate in visible-light-induced oxidative formylation reactions . In these reactions, both the starting material and the product act as photosensitizers. Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The compound’s involvement in oxidative formylation reactions suggests it may influence pathways related to oxidative stress and cellular redox balance .
Result of Action
Its role as a photosensitizer in oxidative formylation reactions suggests it may influence cellular redox balance and potentially contribute to oxidative stress .
Action Environment
Given its role in light-induced reactions, factors such as light exposure and oxygen availability may be relevant .
Biochemical Analysis
Biochemical Properties
N-(prop-2-yn-1-yl)nicotinamide plays a role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with propargylamine. One common method involves the use of nicotinoyl chloride, which reacts with propargylamine in the presence of a base such as triethylamine to form this compound . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen, visible-light irradiation, and acetone as the solvent.
Substitution: Phenyl isothiocyanate and carbon disulfide in the presence of a base like potassium hydroxide.
Major Products Formed
Oxidation: Formamides.
Substitution: Benzimidazole-2-thiones.
Scientific Research Applications
N-(prop-2-yn-1-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and immunomodulatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases like cancer and rheumatoid arthritis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)aniline: Another compound with a similar propargyl group, used in oxidative formylation reactions.
N-(penta-2,4-diyn-1-yl)nicotinamide: A derivative with extended alkyne chains, used in cyclocondensation reactions.
Uniqueness
N-(prop-2-yn-1-yl)nicotinamide is unique due to its combination of a pyridine-carboxamide structure with a propargyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-prop-2-ynylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h1,3-4,6-7H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVXVTKMQOMWPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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